molecular formula C16H16F2N4O3 B10949203 2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole

2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole

Cat. No.: B10949203
M. Wt: 350.32 g/mol
InChI Key: VROARSSLGQGINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound contains an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share a similar heterocyclic structure and exhibit comparable chemical properties.

    Imidazole derivatives: Known for their broad range of biological activities and structural similarities.

Uniqueness

2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its difluoromethoxy and methoxy substituents, along with the pyrazolyl and oxadiazole rings, make it a versatile compound for various applications .

Properties

Molecular Formula

C16H16F2N4O3

Molecular Weight

350.32 g/mol

IUPAC Name

2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-ethyl-3-methylpyrazol-4-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H16F2N4O3/c1-4-22-8-11(9(2)21-22)15-20-19-14(25-15)10-5-6-12(24-16(17)18)13(7-10)23-3/h5-8,16H,4H2,1-3H3

InChI Key

VROARSSLGQGINZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NN=C(O2)C3=CC(=C(C=C3)OC(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.